3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various aromatic substituents
Properties
Molecular Formula |
C25H20N4O4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-5-3-4-6-19(15)22-27-23(33-28-22)17-9-12-20-21(13-17)26-25(31)29(24(20)30)14-16-7-10-18(32-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
VUQACMMNMIFZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The aromatic substituents, such as the 4-methoxybenzyl and o-tolyl groups, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to partially or fully reduced derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which may confer unique biological activity and physical properties. The presence of the o-tolyl group, in particular, can influence its binding affinity to molecular targets and its overall stability.
Biological Activity
The compound 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has gained attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₂₈N₄O₄
- Molecular Weight : 500.58 g/mol
- Key Functional Groups : Quinazoline moiety, oxadiazole ring, methoxybenzyl group.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 | Moderate |
| Mammary gland breast cancer (MCF-7) | 39.41 | Moderate |
| Human prostate cancer (PC3) | 27.05 | Moderate |
| Colorectal carcinoma (HCT-116) | 17.35 | High |
These results suggest that the compound exhibits selective cytotoxicity towards colorectal carcinoma cells, indicating potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against several bacterial strains using the agar well diffusion method. The results are summarized in the following table:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 10 | 75 |
| Candida albicans | 13 | 77 |
These findings indicate that the compound possesses moderate antibacterial and antifungal activities .
The biological activity of quinazoline derivatives often involves inhibition of key enzymes such as DNA topoisomerases and protein kinases. The specific mechanism for this compound includes:
- Inhibition of DNA Topoisomerase IV : This enzyme is crucial for DNA replication and repair in bacteria, making it a target for antimicrobial agents.
- EGFR Inhibition : Some studies have shown that similar quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is a common pathway in cancer progression .
Case Studies
- Study on Anticancer Activity : A recent study synthesized various quinazoline derivatives and evaluated their anticancer effects on multiple cell lines. The results demonstrated that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
- Antimicrobial Evaluation : Another study focused on the antibacterial activity of quinazoline derivatives against resistant strains of bacteria. The findings highlighted that modifications to the quinazoline structure could lead to increased efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
